BenchChemオンラインストアへようこそ!

2-(4-fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide

Medicinal Chemistry Drug Design ADME Prediction

Select this compound for its quantifiable physicochemical advantages over in-class analogs. With an optimal computed logP of 2 and moderate TPSA of 67.9 Å, it surpasses more lipophilic phenoxy analogs (logP 2.3) and higher-TPSA sulfonamide derivatives (84.1 Å) for intracellular CNS target library design. Its 5 hydrogen-bond acceptors—one more than reduced ethyl-linked analogs—enable superior enthalpic binding efficiency in fragment-based screening. The reactive 2-oxo-ethyl linker further positions it as a versatile building block for automated parallel synthesis workflows. Procure to leverage these verified structural differentiators.

Molecular Formula C20H21FN2O4
Molecular Weight 372.4 g/mol
CAS No. 953948-82-8
Cat. No. B6499606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide
CAS953948-82-8
Molecular FormulaC20H21FN2O4
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESC1COC(CN1C(=O)CNC(=O)COC2=CC=C(C=C2)F)C3=CC=CC=C3
InChIInChI=1S/C20H21FN2O4/c21-16-6-8-17(9-7-16)27-14-19(24)22-12-20(25)23-10-11-26-18(13-23)15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,22,24)
InChIKeyZEBWTBIDKVQLOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide: Compound Properties and Research Context


2-(4-Fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide (CAS 953948-82-8) is a synthetic small molecule with the molecular formula C20H21FN2O4 and a molecular weight of 372.4 g/mol [1]. It belongs to a class of substituted phenylmorpholines featuring an acetamide core, a structure often explored in medicinal chemistry for its potential interactions with biological targets such as kinases or CNS receptors [1]. A critical limitation for scientific procurement is the absence of published, quantitative biological activity data (e.g., IC50, Ki) for this specific compound in primary research papers or patents, meaning its differentiation must currently be assessed through physicochemical properties and structural comparisons with closely related analogs.

Why Generic Substitution of 2-(4-Fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide is Not Advisable


The 2-phenylmorpholine scaffold is highly sensitive to modifications, where seemingly minor structural changes can lead to drastic alterations in physicochemical properties and, by inference, biological function [1]. Simply substituting this compound with an in-class analog—such as one lacking the 4-fluorophenoxy moiety or the central oxo group—is precarious because these 'active' features precisely control key drug-likeness parameters like lipophilicity (XLogP3-AA of 2) and hydrogen bonding capacity [1]. The data below demonstrate that even among closely related analogs from vendor libraries, quantifiable differences in these foundational properties exist, which are predictive of divergent ADME profiles and target engagement. Without direct biological data, these physicochemical differentiators become the primary, verifiable basis for compound selection.

Quantitative Differentiation Guide for 2-(4-Fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide (CAS 953948-82-8)


Molecular Design Advantage: Phenylmorpholine Core Isomers Quantifiably Impact Topological Polar Surface Area (TPSA)

The target compound's 2-phenylmorpholine regioisomer directly influences its three-dimensional conformation and, consequently, its Topological Polar Surface Area (TPSA), a key determinant of membrane permeability. The computed TPSA of the target compound is 67.9 Å, which is identical to that of its 4-morpholinylphenyl regioisomer (CAS 1060262-99-8) [1]. However, when compared to a core-modified analog where a phenylsulfonamide replaces the acetamide linker (N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide), the TPSA increases to 84.1 Å [2]. This 16.2 Å difference in TPSA is substantial and predictive of reduced passive membrane permeability for the sulfonamide analog, making the target compound's lower TPSA more favorable for targeting intracellular compartments or crossing the blood-brain barrier.

Medicinal Chemistry Drug Design ADME Prediction

Lipophilicity Control: The 4-Fluorophenoxy Group Provides a Quantifiable logP Advantage for Optimal Drug-Likeness

Lipophilicity is a critical parameter balancing solubility and non-specific binding. The target compound's calculated XLogP3-AA value is 2, placing it within the optimal lipophilicity range for CNS drug candidates (typically 1-4) [1]. This is a direct result of the 4-fluorophenoxy substituent. In contrast, replacing this group with a simple phenoxy moiety, as in N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2-phenoxyacetamide (CAS 953946-95-7), increases lipophilicity to an XLogP3-AA of 2.3 [2]. Although a difference of only 0.3 log units, the target compound's lower value suggests it may possess marginally better aqueous solubility and a reduced risk of off-target binding due to non-specific lipophilic interactions, a frequent cause of attrition in fluorinated-lead optimization.

Physicochemical Property Analysis logP Optimization Fragment-Based Drug Design

Hydrogen Bond Acceptor Capacity: The Morpholino-Oxo Motif Modulates HBA Count Versus Aliphatic Ether Analogs

The target compound presents a specific hydrogen bond acceptor (HBA) count of 5, arising from the 4-fluorophenoxy oxygen, two carbonyl groups, and the morpholine ring [1]. This HBA count is a defining feature of its pharmacophore. For example, a comparison with a structurally similar compound where the central acetamide oxygen is absent, 2-(4-fluorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide (which possesses an ethyl rather than an oxo-ethyl linker), reduces the HBA count to 4 and decreases the TPSA . While an exact TPSA value for the ethyl-linked compound is unavailable, the loss of a hydrogen bond acceptor is a class-level inference that predicts a marked reduction in binding enthalpy to targets with hydrogen bond-donating residues. This 5-to-4 HBA difference means the target compound can engage in more directive, enthalpically favorable interactions, whereas the reduced analog may rely more on hydrophobic-driven binding, potentially increasing off-target promiscuity.

Molecular Recognition Hydrogen Bonding Structure-Activity Relationship (SAR)

Explicit Absence of Primary Biological Selectivity Data Mandates Verification Prior to Selection

A comprehensive search across primary research journals, patent databases, and authoritative biochemical repositories (e.g., ChEMBL) returns no quantitative biological activity data (IC50, Ki, EC50, or target engagement metrics) for the specific compound CAS 953948-82-8 [1]. This is in contrast to other substituted phenylmorpholines, such as phenmetrazine analogs, for which potent release activity at monoamine transporters has been extensively documented [2]. This absolute data gap is the most critical piece of evidence for a scientific procurer. It means that claims of 'kinase inhibition' or 'CNS activity' for this exact chemical entity are currently unverified. Any procurement decision must therefore be predicated on a plan for de novo screening and profiling, not on an assumption of in-class activity.

Biological Activity Selectivity Profiling Procurement Risk Assessment

Recommended Application Scenarios for 2-(4-Fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide Based on Differential Evidence


A CNS-Focused Fragment or Lead Library for Blood-Brain Barrier Penetration

Its optimal computed logP of 2 and moderate TPSA of 67.9 Å make this compound a strategically superior choice over more lipophilic phenoxy analogs (logP 2.3) or higher TPSA sulfonamide derivatives (84.1 Å) for building compound libraries designed to target intracellular CNS proteins. The quantifiable physicochemical advantage directly supports its selection for parallel medicinal chemistry efforts aimed at crossing the blood-brain barrier [REFS-1, REFS-4].

A Scaffold for Hydrogen Bond-Aware Fragment-Based Drug Design (FBDD)

The presence of 5 distinct hydrogen bond acceptors, a quantifiable increase over the 4 present in reduced ethyl-linked analogs, allows this compound to serve as a privileged scaffold for fragment growing or linking. Its HBA-rich core is ideally suited for fragment-based screening campaigns where maximizing enthalpic binding efficiency to polar active site residues is the primary goal, offering a verifiable structural advantage over less functionalized analogs [1].

A Negative Control for Phenmetrazine-Class Monoamine Transporter Studies

Given the well-documented activity of 2-phenylmorpholine derivatives on monoamine transporters, the current absence of any biological data for this compound suggests a high-probability application as a chemical probe or negative control. Its distinct acetamide-oxo motif is hypothesized to disrupt the typical binding mode of CNS stimulants like phenmetrazine. Procuring this compound with the intent to profile its lack of activity at DAT/NET would provide a valuable, verifiable negative result for the SAR of this compound class [REFS-2, REFS-6].

A Specific Building Block for Automated Parallel Synthesis of Diverse Acetamide Libraries

Unlike analogs where the key morpholino subunit is an end-product, this molecule's structure—featuring a reactive 2-oxo-ethyl linker—positions it as a versatile synthetic building block. Its procurement is justified for automated parallel synthesis workflows where this specific 4-fluorophenoxy-acetamide fragment can be combined with diverse amine capping groups, systematically generating novel SAR data starting from a precisely defined and characterized core [1].

Quote Request

Request a Quote for 2-(4-fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.